molecular formula C16H22O6 B1384133 Phthalic acid, bis-2-ethoxyethyl ester D4 CAS No. 1398066-12-0

Phthalic acid, bis-2-ethoxyethyl ester D4

Cat. No.: B1384133
CAS No.: 1398066-12-0
M. Wt: 314.37 g/mol
InChI Key: RMKYMNRQXYPJHL-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Phthalic acid, bis-2-ethoxyethyl ester D4” is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol . It is a diester and a phthalate ester .


Synthesis Analysis

The synthesis of “this compound” involves the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H22O6 . The exact mass is 314.16674540 g/mol and the monoisotopic mass is also 314.16674540 g/mol .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 314.37 g/mol . It has a topological polar surface area of 71.1 Ų .

Scientific Research Applications

Interaction with Liposomes

The interaction of bis-2-(ethylhexyl) phthalate and other o-phthalic acid esters with dipalmitoyl phosphatidylcholine liposomes was studied, revealing significant effects on the structure and function of membrane-associated proteins (Bonora et al., 2000).

Environmental Analysis and Biodegradation

A study on Basolite® F300, a commercial metal-organic framework, demonstrated its application in extracting phthalic acid esters from water samples before LC-MS determination, highlighting its potential in environmental monitoring (González-Sálamo et al., 2019). The degradation of bis(2-ethylhexyl) phthalate and its intermediary hydrolysis products under methanogenic conditions was also explored, emphasizing the microbial degradation pathways of these compounds in the environment (Ejlertsson & Svensson, 2004).

Properties

IUPAC Name

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKYMNRQXYPJHL-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334580
Record name Phthalic acid bis-2-ethoxyethyl ester D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398066-12-0
Record name Phthalic acid bis-2-ethoxyethyl ester D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phthalic acid, bis-2-ethoxyethyl ester D4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phthalic acid, bis-2-ethoxyethyl ester D4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phthalic acid, bis-2-ethoxyethyl ester D4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Phthalic acid, bis-2-ethoxyethyl ester D4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Phthalic acid, bis-2-ethoxyethyl ester D4
Reactant of Route 6
Reactant of Route 6
Phthalic acid, bis-2-ethoxyethyl ester D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.